molecular formula C15H17N3O3S2 B2633995 Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392318-36-4

Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2633995
CAS No.: 392318-36-4
M. Wt: 351.44
InChI Key: TYHLKEOSKSPANN-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a thiadiazole ring, and a 3,4-dimethylbenzamido substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 3,4-Dimethylbenzamido Group: This step involves the acylation of the thiadiazole ring with 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Esterification: The final step is the esterification of the thiadiazole derivative with ethyl chloroacetate in the presence of a base like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and the 3,4-dimethylbenzamido group can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The ethyl ester group can also play a role in the compound’s bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
  • Ethyl 2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
  • Ethyl 2-((5-(2,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Uniqueness

Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to the specific positioning of the 3,4-dimethylbenzamido group, which can influence its chemical reactivity and biological activity. The presence of both methyl groups in the benzamido substituent can enhance its interaction with hydrophobic pockets in enzymes or receptors, potentially leading to higher specificity and potency.

Properties

IUPAC Name

ethyl 2-[[5-[(3,4-dimethylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-4-21-12(19)8-22-15-18-17-14(23-15)16-13(20)11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHLKEOSKSPANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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